N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide
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Description
“N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyridine ring, a pyrazole ring, and a quinoxaline ring . These structures are common in many biologically active compounds, including drugs and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the pyridine and pyrazole rings might be formed using methods such as the Chichibabin pyridine synthesis or the Knorr pyrazole synthesis . The quinoxaline ring could be synthesized through a condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would feature a quinoxaline ring, which is a type of heterocyclic aromatic compound, attached to a pyridine and a pyrazole ring via an ethyl linker .Chemical Reactions Analysis
As a complex organic molecule, “this compound” would be expected to undergo a variety of chemical reactions. The presence of multiple aromatic rings could make it a participant in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds with multiple aromatic rings tend to be relatively stable and may have low solubility in water .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, such as enzymes and receptors, leading to a range of biological activities .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes in the target’s function, which could subsequently alter cellular processes .
Biochemical Pathways
Based on the compound’s structure, it could potentially interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of functional groups that could facilitate or hinder its absorption and distribution .
Result of Action
The compound could potentially induce a range of effects at the molecular and cellular levels, depending on its targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-19(18-12-22-16-3-1-2-4-17(16)24-18)21-9-10-25-13-15(11-23-25)14-5-7-20-8-6-14/h1-8,11-13H,9-10H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDLZUXZRDQMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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